ROCK2 Isoform Selectivity: A 22.7-Fold Window Over ROCK1 for (S)-Enantiomer Derivative
When the (S)-enantiomer of this core is derivatized into the amide (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, it demonstrates exceptional isoform selectivity. This compound achieves a 22.7-fold higher potency for ROCK2 compared to the highly homologous ROCK1 isoform [1]. This level of selectivity is a key differentiator against many pan-ROCK inhibitors and is directly attributable to the specific 6-methoxy chroman carboxylic acid scaffold.
| Evidence Dimension | Isoform Selectivity (ROCK2 vs. ROCK1) |
|---|---|
| Target Compound Data | IC50 = 3 nM for ROCK2 |
| Comparator Or Baseline | Same compound tested against ROCK1 |
| Quantified Difference | 22.7-fold higher potency for ROCK2 |
| Conditions | In vitro enzymatic inhibition assay for ROCK1 and ROCK2 |
Why This Matters
This quantifies that the (S)-6-methoxychroman-3-carboxylic acid core provides a structural basis for achieving ROCK2-selective inhibition, a critical feature for mitigating the hypotensive side effects associated with ROCK1 inhibition.
- [1] Pan J, et al. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorg Med Chem. 2019. View Source
